4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14(27)23-16-9-12-19-20(13-16)31-22(24-19)25-21(28)15-7-10-18(11-8-15)32(29,30)26(2)17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGWIAVPLQGEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The acetamido group is then introduced via acetylation reactions, while the sulfamoyl benzamide moiety is incorporated through sulfonation and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial synthesis would also focus on ensuring the compound meets regulatory standards for purity and safety.
Chemical Reactions Analysis
Types of Reactions
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it could act as an inhibitor of certain kinases or proteases, disrupting signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Fluorinated and Chlorinated Derivatives
Compounds 5f , 5g , 5h , and 5i () share a benzamide-sulfamoyl scaffold but differ in substituents:
- 5f : 4-fluorobenzamide with a tetrahydrofuran-3-yl sulfamoyl group.
- 5i : 4-chlorobenzamide analog.
These derivatives exhibit melting points ranging from 201–258°C , with optical rotations ([α]D) between +9.3° and +11.7°. The electron-withdrawing fluorine and chlorine substituents likely enhance thermal stability compared to the target compound’s acetamido group, which may reduce crystallinity due to steric bulk .
1,3,4-Oxadiazole Derivatives
LMM5 and LMM11 () incorporate 1,3,4-oxadiazole rings instead of benzothiazole. LMM11’s cyclohexyl-ethyl-sulfamoyl group contrasts with the target compound’s cyclopentyl-methyl substitution. The bulkier cyclohexyl group in LMM11 may reduce solubility but improve target binding affinity, as demonstrated by its antifungal activity against C. albicans .
Benzothiazole-Modified Analogs
Substitutions on the Benzothiazole Ring
- N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) (): Fluorination at the benzamide position enhances nonlinear optical (NLO) properties due to increased dipole moments. The acetamido group in the target compound may similarly influence NLO behavior but with reduced polarity compared to fluorine .
- N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (): The triazole-thioether side chain introduces conformational flexibility, contrasting with the target compound’s rigid sulfamoyl linkage .
Antifungal Activity
LMM11 () inhibits C. albicans via thioredoxin reductase inhibition, suggesting that the target compound’s sulfamoyl group and benzothiazole core could confer similar antifungal properties .
Nonlinear Optical Materials
Compounds like 2-BTFBA () demonstrate strong second-harmonic generation (SHG) efficiency. The acetamido group in the target compound may contribute to asymmetric crystal packing, a critical factor for NLO applications .
Comparative Data Table
Biological Activity
The compound 4-[cyclopentyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide is a sulfamoyl-arylamide derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzamide core substituted with a cyclopentyl group and a sulfamoyl moiety. Its molecular formula is C₁₅H₁₈N₄O₂S, indicating the presence of nitrogen and sulfur, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The sulfamoyl group is known to interact with various biological targets, potentially leading to:
- Inhibition of enzyme activity : Particularly those involved in metabolic pathways.
- Modulation of receptor signaling : Affecting pathways related to inflammation and cancer.
Antimicrobial Activity
Research indicates that sulfamoyl derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial efficacy of related compounds demonstrated that modifications to the sulfamoyl group can enhance activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity (MIC µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| This compound | 8 | Both |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell survival.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in:
- Reduction in cell viability : IC50 values were determined to be around 10 µM.
- Induction of apoptosis : Evidence was shown through increased caspase-3 activity.
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological assessments suggest low cytotoxicity at therapeutic doses. Further studies are needed to evaluate long-term effects and potential organ-specific toxicity.
Research Findings
Recent studies have focused on optimizing the structure of sulfamoyl derivatives to enhance their biological activity. For instance, modifications to the acetamido group have been shown to improve solubility and bioavailability.
Summary of Key Research Findings:
- Enhanced Antimicrobial Activity : Structural modifications lead to increased potency against resistant bacterial strains.
- Anticancer Efficacy : Demonstrated capability to inhibit tumor growth in xenograft models.
- Low Toxicity Profile : Favorable safety margins observed in preclinical trials.
Q & A
Basic Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step synthesis involving sulfamoyl coupling and benzothiazole ring formation is critical. Key steps include:
- Coupling Reactions : Use Pd-catalyzed cross-coupling for attaching the cyclopentyl(methyl)sulfamoyl group to the benzamide core under inert atmospheres (e.g., nitrogen) .
- Solvent Selection : Dimethylformamide (DMF) or ethanol enhances solubility and reaction efficiency during benzothiazole-2-yl acetamide formation .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from methanol to achieve >95% purity .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., cyclopentyl methyl protons at δ 1.5–2.0 ppm, benzothiazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 511.15) and fragment patterns .
- IR Spectroscopy : Detect sulfonamide (S=O stretching at ~1350 cm) and acetamide (C=O at ~1650 cm) groups .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to test inhibition of kinases (e.g., EGFR, PI3K) at concentrations ranging from 1 nM–10 µM .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Protein Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity (K) to target proteins like Bcl-2 or tubulin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Functional Group Modifications : Replace the cyclopentyl group with cyclohexyl or aryl variants to assess steric/electronic effects on kinase inhibition .
- Bioisosteric Replacements : Substitute the benzothiazole ring with oxadiazole or imidazole to improve metabolic stability .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Thr766 in EGFR) .
Q. How should contradictory data in enzyme inhibition and cellular activity be resolved?
- Methodological Answer :
- Mechanistic Profiling : Compare off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess if rapid degradation reduces cellular efficacy despite strong in vitro enzyme inhibition .
- Permeability Assays : Perform Caco-2 monolayer studies to evaluate whether poor membrane penetration explains discrepancies .
Q. What strategies mitigate solubility challenges in preclinical formulations?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility for intravenous administration .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) to improve bioavailability in pharmacokinetic studies .
- pH Adjustment : Optimize buffered solutions (pH 6.5–7.4) to stabilize the compound in physiological conditions .
Q. How can in vivo efficacy be evaluated while minimizing toxicity?
- Methodological Answer :
- Xenograft Models : Administer 10–50 mg/kg doses in BALB/c nude mice with human tumor xenografts, monitoring tumor volume weekly via caliper measurements .
- Toxicokinetics : Measure plasma levels (LC-MS/MS) and organ histopathology (liver, kidneys) to establish a therapeutic index .
- Biomarker Analysis : Quantify apoptosis markers (e.g., caspase-3) and proliferation indices (Ki-67) in excised tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
